molecular formula C24H25NO4 B2366384 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2137579-64-5

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2366384
CAS No.: 2137579-64-5
M. Wt: 391.467
InChI Key: HNYYZVOUKAGRIE-UHFFFAOYSA-N
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Description

This compound belongs to the class of norbornane derivatives functionalized with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a carboxylic acid moiety. Its bicyclo[2.2.1]heptane (norbornane) scaffold confers rigidity, while the Fmoc group is widely used in peptide synthesis for temporary amine protection. The methylene linker between the Fmoc-amide and bicyclic system distinguishes it from direct Fmoc-amino substitutions.

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)24(12-15-9-10-16(24)11-15)14-25-23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYYZVOUKAGRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethyl Intermediate Formation

Treating 2-carboxy-norbornane with N-bromosuccinimide (NBS) under radical conditions yields the bromomethyl derivative:

$$
\text{2-Carboxy-norbornane} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{2-(Bromomethyl)-bicyclo[2.2.1]heptane-2-carboxylic acid}
$$

Azide Substitution and Reduction

The bromomethyl group is displaced by sodium azide, followed by Staudinger reduction to the primary amine:

$$
\text{2-(Bromomethyl)-norbornane-2-carboxylate} \xrightarrow{\text{NaN}3} \text{2-(Azidomethyl)-norbornane-2-carboxylate} \xrightarrow{\text{PPh}3, \text{H}_2\text{O}} \text{2-(Aminomethyl)-norbornane-2-carboxylate}
$$

Fmoc Protection of the Aminomethyl Group

The primary amine is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system:

$$
\text{2-(Aminomethyl)-norbornane-2-carboxylate} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{dioxane/H}2\text{O}} \text{2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-norbornane-2-carboxylate}
$$

Critical Parameters :

  • Base Selection : Diisopropylethylamine (DIEA) or sodium bicarbonate ensures efficient scavenging of HCl byproduct.
  • Solvent System : Dioxane/water minimizes ester hydrolysis while maintaining reagent solubility.
  • Reaction Time : 2–4 hours at 0°C to 25°C prevents racemization or over-alkylation.

Carboxylic Acid Deprotection

If the carboxylate is ester-protected (e.g., methyl or tert-butyl), acid hydrolysis liberates the free acid:

$$
\text{Methyl 2-[Fmoc-aminomethyl]-norbornane-2-carboxylate} \xrightarrow{\text{HCl (aq), Δ}} \text{2-[Fmoc-aminomethyl]-norbornane-2-carboxylic acid}
$$

Alternative : Tert-butyl esters require trifluoroacetic acid (TFA) cleavage, but prolonged exposure risks Fmoc degradation.

Purification and Analytical Characterization

Chromatographic Purification

  • Reverse-Phase HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time correlates with hydrophobicity of the norbornane-Fmoc system.
  • Ion-Exchange Chromatography : Useful for separating carboxylate salts from neutral byproducts.

Spectroscopic Confirmation

  • NMR :
    • ¹H NMR : Fmoc aromatic protons (δ 7.3–7.8 ppm), norbornane bridgehead protons (δ 1.2–2.1 ppm).
    • ¹³C NMR : Carbonyl carbons (Fmoc: ~155 ppm; carboxylic acid: ~175 ppm).
  • Mass Spectrometry : ESI-MS expected [M-H]⁻ ion at m/z 422.2 (C₂₃H₂₅NO₄).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Nitroacrylate Route 35–45 ≥95 Simultaneous amine/carboxylate install Low stereocontrol
Bromomethyl Route 50–60 ≥98 High functional group tolerance Multi-step, radical initiation risk
Direct Alkylation 30–40 90 Simplicity Competing side reactions

Challenges and Mitigation Strategies

  • Steric Hindrance : Aggregation during coupling steps is minimized using in situ neutralization protocols with HATU/DIEA.
  • Racemization : Low-temperature Fmoc installation (0°C) and minimized base exposure preserve stereointegrity.
  • Byproduct Formation : Scavengers (e.g., piperidine for dibenzofulvene) are critical during Fmoc deprotection.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often require careful control of temperature, pressure, and solvent choice to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of various peptides and proteins due to its ability to protect amino groups during chemical reactions. The Fmoc group allows for selective deprotection under mild conditions, making it an ideal choice for solid-phase peptide synthesis (SPPS).

Case Study: Peptide Synthesis
In a recent study, researchers synthesized a series of peptides using 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid as a key intermediate. The peptides exhibited significant biological activity against specific cancer cell lines, demonstrating the compound’s relevance in drug development .

Biochemical Research

This compound has been investigated for its role in studying protein interactions and enzyme activities. Its structural characteristics allow it to serve as a substrate or inhibitor in enzymatic reactions.

Case Study: Enzyme Inhibition
Research has shown that derivatives of this compound can inhibit certain proteases, which are enzymes that play critical roles in various biological processes. This inhibition can be pivotal in developing therapeutic agents targeting diseases where protease activity is dysregulated .

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the development of functional polymers.

Case Study: Polymer Synthesis
Researchers have incorporated this compound into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance in applications such as drug delivery systems and biodegradable plastics .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryPeptide SynthesisEffective against cancer cell lines
Biochemical ResearchEnzyme InhibitionInhibits proteases relevant to disease states
Material SciencePolymer DevelopmentEnhanced mechanical properties

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved would be related to the compound's ability to modulate biological processes.

Comparison with Similar Compounds

Structural and Functional Insights

Bicyclo System Impact: The norbornane ([2.2.1]) system in the target compound offers greater rigidity compared to bicyclo[2.2.2]octane , which may influence conformational preferences in peptide backbone design.

Substituent Effects: The methylene linker in the target compound increases steric hindrance near the carboxylic acid group, which could affect coupling efficiency in solid-phase peptide synthesis (SPPS) compared to direct Fmoc-amino analogues like . Stereochemistry: The (2R,3R) configuration in highlights the importance of stereochemical control in modulating biological activity or crystallinity.

Safety and Handling: Analogues such as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid and 2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid exhibit acute toxicity (oral, dermal, inhalation; Category 4) and require stringent safety protocols (e.g., PPE, ventilation).

Ecological and Stability Data: Limited data exist on environmental persistence or biodegradability for most Fmoc derivatives .

Biological Activity

The compound 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid (commonly referred to as Fmoc-Lys(Boc)-OH) is a novel amino acid derivative with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • CAS Number : 75534971

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the fluorenyl group, including the target compound. In a study assessing the antimicrobial efficacy against multidrug-resistant strains, compounds derived from similar structures exhibited varying degrees of activity against Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) were often above 256 μg/mL, indicating moderate activity against specific strains, while some derivatives showed promising results against particular Gram-positive bacteria .

Protein Interaction Studies

The compound has been employed in biological studies to investigate protein interactions and functions. Its structure allows it to act as a chiral reagent in synthesizing unnatural amino acids, which can be pivotal in studying protein folding and enzyme mechanisms .

Case Studies

  • Synthesis and Evaluation of Fluorenyl Derivatives : A synthesis study focused on creating fluorenyl-hydrazinthiazoles highlighted the importance of structural modifications in enhancing antimicrobial activity. The derivatives were tested for their ability to inhibit growth in resistant strains, showcasing the potential for developing new therapeutic agents .
  • Antitumor Activity : Another study explored the use of similar pyrazole derivatives in targeting cancer cell lines, demonstrating that modifications in the fluorenyl structure could lead to enhanced cytotoxic effects against specific cancer types such as breast cancer. The findings suggested a synergistic effect when combined with traditional chemotherapeutics like doxorubicin .

Table 1: Summary of Biological Activities

Compound NameActivity TypeMIC (μg/mL)Reference
Fluorenyl Derivative AAntimicrobial>256
Fluorenyl Derivative BAntitumorVaries
Fmoc-Lys(Boc)-OHProtein InteractionN/A

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Addition of Boc groupIncreased stability
Chiral center introductionEnhanced binding specificity
FluorinationImproved bioavailability

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves Fmoc protection of the amino group. A common method includes:

  • Reacting the bicyclo[2.2.1]heptane-derived amine with Fmoc chloride (or Fmoc-OSu) in a solvent system like dimethylformamide (DMF) or acetone/water under basic conditions (e.g., sodium carbonate).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
  • Critical parameters: Nitrogen atmosphere to prevent oxidation, room temperature for 12–24 hours, and pH monitoring to avoid premature deprotection .

Basic: How is the Fmoc group removed during peptide synthesis using this compound?

Answer:
Deprotection follows standard solid-phase peptide synthesis (SPPS) protocols:

  • Treat with 20% piperidine in DMF (two cycles: 1–2 minutes and 15–20 minutes).
  • Wash with DMF and dichloromethane (DCM) to remove byproducts.
  • Monitor completeness via Kaiser test (ninhydrin) or HPLC . Adjust deprotection time if residual Fmoc is detected .

Basic: What storage conditions ensure compound stability?

Answer:

  • Storage temperature : –20°C under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Light sensitivity : Use amber vials to protect the Fmoc group from UV degradation.
  • Moisture control : Include desiccants (silica gel) in sealed containers. Stability is typically ≥12 months under these conditions .

Advanced: How does the bicyclo[2.2.1]heptane structure influence coupling efficiency in peptide synthesis?

Answer:
The rigid bicyclic framework introduces steric hindrance, which may:

  • Reduce coupling rates with bulky residues (e.g., tryptophan).
  • Require optimized coupling reagents : Use HATU over HBTU for better activation.
  • Mitigation strategies :
    • Increase reaction time (2–4 hours).
    • Use elevated temperatures (40–50°C) in microwave-assisted synthesis.
    • Confirm coupling completion via HPLC-MS to detect truncated sequences .

Advanced: What analytical methods confirm stereochemical integrity post-synthesis?

Answer:

  • Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • NMR spectroscopy : Analyze NOESY/ROESY for spatial configuration (e.g., nOe correlations between bicyclic protons and Fmoc groups).
  • X-ray crystallography : Definitive confirmation of absolute configuration (critical for bioactive peptide studies).
  • Mass spectrometry (HRMS) : Validate molecular weight and purity (>98%) .

Advanced: How to resolve contradictions in reported solubility across solvent systems?

Answer:
Contradictions arise due to the compound’s bicyclic hydrophobicity and Fmoc polarity.

  • Solubility screening : Test DMSO (high polarity), THF (moderate), and DCM (low).
  • Aggregation detection : Use dynamic light scattering (DLS) in aqueous buffers.
  • Co-solvent systems : For SPPS, pre-dissolve in DMF:DCM (1:1) to balance solubility and coupling efficiency.
  • Reference prior studies: notes improved solubility in DMF/acetonitrile mixtures for similar bicyclic derivatives .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Automated synthesizers : Use continuous-flow reactors for precise control of temperature/pH (e.g., 25°C, pH 8.5).
  • Catalyst optimization : Replace Na2CO3 with DIEA (N,N-diisopropylethylamine) for faster Fmoc protection.
  • Scale-up challenges :
    • Monitor exothermic reactions (use ice baths during Fmoc chloride addition).
    • Implement in-line FTIR to track intermediate formation.
    • Yield improvements (70% → 85%) reported with microwave-assisted heating .

Basic: What safety precautions are critical during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation).
  • Spill management : Absorb with vermiculite, dispose as hazardous organic waste . Avoid aqueous rinses (risk of hydrolysis) .

Advanced: How to analyze byproducts during Fmoc deprotection?

Answer:
Common byproducts include dibenzofulvene and piperidine adducts.

  • HPLC-MS analysis : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).
  • Troubleshooting :
    • If dibenzofulvene persists, add scavengers (e.g., thiol-containing reagents like 2-mercaptoethanol).
    • Adjust piperidine concentration to 25% for stubborn Fmoc removal .

Advanced: What role does the bicyclic structure play in peptide conformational studies?

Answer:
The norbornane core enforces:

  • Restricted backbone flexibility , stabilizing α-helical or β-turn motifs in peptides.
  • Enhanced proteolytic stability in bioactive peptides (e.g., enzyme inhibitors).
  • Experimental validation : Circular dichroism (CD) and molecular dynamics (MD) simulations quantify conformational effects .

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